molecular formula C7H12N2S2 B8421018 3-[(Thiazol-2-yl)methylthio]propylamine

3-[(Thiazol-2-yl)methylthio]propylamine

Cat. No.: B8421018
M. Wt: 188.3 g/mol
InChI Key: GFDWENJTUUZINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Thiazol-2-yl)methylthio]propylamine is a chemical compound of interest in scientific research and development. As a thiazole derivative, this class of compounds is frequently investigated for its potential biological activity. Thiazole derivatives have been identified as key structural motifs in the development of novel therapeutic agents. For instance, research into thiazole-containing compounds has shown promise in areas such as anti-inflammatory agents and as histamine H3-receptor antagonists for potential application in central nervous system disorders . The structure of 3-[(Thiazol-2-yl)methylthio]propylamine, which incorporates a thiazole ring linked via a methylthioether to a propylamine chain, suggests potential for interaction with various biological targets and makes it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses. It is supplied with high-quality documentation, including a Certificate of Analysis, to ensure research integrity. Researchers are directed to the available Safety Data Sheet (SDS) for proper handling and safety information.

Properties

Molecular Formula

C7H12N2S2

Molecular Weight

188.3 g/mol

IUPAC Name

3-(1,3-thiazol-2-ylmethylsulfanyl)propan-1-amine

InChI

InChI=1S/C7H12N2S2/c8-2-1-4-10-6-7-9-3-5-11-7/h3,5H,1-2,4,6,8H2

InChI Key

GFDWENJTUUZINV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CSCCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-[(Thiazol-2-yl)methylthio]propylamine and its analogs:

Compound Molecular Formula Molecular Weight Key Functional Groups Applications/Research Use
3-[(Thiazol-2-yl)methylthio]propylamine C₇H₁₁N₂S₂ 191.3 g/mol Thiazole ring, methylthioether, primary amine Drug delivery, polymer synthesis
3-(Methylthio)propylamine (MSPA) C₄H₁₁NS 105.2 g/mol Methylthioether, primary amine H₂O₂-responsive polymers , photodissociation studies
2-Isopropyl-4-(methylaminomethyl)thiazol C₈H₁₅N₂S 171.3 g/mol Thiazole ring, isopropyl, methylaminomethyl Biochemical intermediates, ligand design
4-Isopropyl-1,3-thiazol-2-amine C₆H₁₀N₂S 142.2 g/mol Thiazole ring, isopropyl, primary amine Antimicrobial agents, organic synthesis

Physicochemical Properties

  • 3-[(Thiazol-2-yl)methylthio]propylamine : Predicted higher boiling point (>200°C) and lower volatility compared to MSPA due to the thiazole ring’s aromaticity.
  • MSPA: Boiling point 169°C, flash point 62°C, and GC purity up to 98.7% . Its simpler structure results in higher solubility in polar solvents like ethanol and acetone .
  • 4-Isopropyl-1,3-thiazol-2-amine: Limited data on physical properties, but the isopropyl group likely enhances hydrophobicity compared to the methylthioether in the target compound .

Reactivity and Stability

  • MSPA : Undergoes photodissociation at 193 nm, producing fragments like CH₃S• and NH₂CH₂CH₂CH₂• . The methylthioether group is susceptible to oxidation, enabling its use in H₂O₂-responsive polymers .
  • 3-[(Thiazol-2-yl)methylthio]propylamine : The thiazole ring may stabilize the molecule against radical degradation but could introduce electron-deficient regions for electrophilic substitution.

Research and Application Insights

  • Drug Delivery : MSPA’s oxidation-responsive behavior has been leveraged in copolymer synthesis for targeted drug release , whereas the thiazole-containing analog may offer enhanced binding to biological targets.
  • Photochemical Studies: MSPA serves as a model for understanding sulfur-containing amino acid analogs under UV irradiation , providing a framework to study the target compound’s stability.
  • Antimicrobial Potential: 4-Isopropyl-1,3-thiazol-2-amine’s amine-thiazole structure is associated with antimicrobial activity , suggesting similar applications for the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(Thiazol-2-yl)methylthio]propylamine, and how can reaction conditions be optimized to improve yield?

  • Methodology : Synthesis typically involves alkylation of thiazole derivatives with a propylamine precursor. For example, alkylation of 2-mercaptothiazole with 3-chloropropylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Optimization strategies include varying solvent polarity (e.g., THF vs. DMF), temperature gradients, and stoichiometric ratios of reactants to minimize byproducts .
  • Analytical Validation : Monitor reaction progress via TLC or HPLC. Final purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most reliable for characterizing 3-[(Thiazol-2-yl)methylthio]propylamine and confirming its purity?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm molecular structure (e.g., thiazole ring protons at δ 7.2–8.0 ppm, methylthio group at δ 2.1–2.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% typically required for biological assays) .

Q. What are the key physicochemical properties of 3-[(Thiazol-2-yl)methylthio]propylamine, and how do they influence experimental design?

  • Properties :

  • Solubility : Limited aqueous solubility; use DMSO or ethanol for stock solutions .
  • Stability : Sensitive to light and humidity; store under inert gas (N₂/Ar) at –20°C .
  • Boiling Point/Flash Point : 169°C (lit.), flash point 62°C—requires explosion-proof equipment during high-temperature reactions .

Q. What safety protocols are critical when handling 3-[(Thiazol-2-yl)methylthio]propylamine?

  • Hazard Mitigation : Use fume hoods, PPE (nitrile gloves, safety goggles), and Type ABEK respirators. In case of skin contact, wash immediately with 10% acetic acid followed by soap and water .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of 3-[(Thiazol-2-yl)methylthio]propylamine?

  • Approach : Synthesize analogs with modifications to the thiazole ring (e.g., methyl or nitro substituents) or propylamine chain (e.g., fluorination). Test against biological targets (e.g., kinases, GPCRs) using assays like ELISA or fluorescence polarization .
  • Data Interpretation : Correlate substituent electronic effects (Hammett σ values) with activity trends. For example, electron-withdrawing groups on the thiazole may enhance binding to hydrophobic enzyme pockets .

Q. What in vitro and in vivo models are appropriate for assessing the anticancer or antiviral activity of this compound?

  • Models :

  • In Vitro : Cytotoxicity assays (MTT/WST-1) on cancer cell lines (e.g., HeLa, MCF-7). Antiviral activity via plaque reduction assays (e.g., influenza A/H1N1) .
  • In Vivo : Xenograft mouse models for oncology; pharmacokinetic studies to evaluate bioavailability and metabolic stability (e.g., CYP450 enzyme profiling) .

Q. How can molecular docking and spectroscopic methods elucidate interactions between 3-[(Thiazol-2-yl)methylthio]propylamine and biological targets?

  • Techniques :

  • Docking : Use software like AutoDock Vina to model binding to target proteins (e.g., SARS-CoV-2 main protease). Validate with mutagenesis studies .
  • Spectroscopy : UV-Vis titration to determine binding constants (Ka) with DNA or proteins. Fluorescence quenching to assess conformational changes .

Q. How should researchers resolve contradictions in reported biological activity data for thiazole derivatives?

  • Strategies :

  • Standardize Assays : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers or confounding factors (e.g., impurity interference) .

Q. What comparative advantages does 3-[(Thiazol-2-yl)methylthio]propylamine offer over structurally similar analogs (e.g., 4-(methylthio)aniline)?

  • Advantages :

  • Reactivity : The propylamine chain enhances nucleophilicity, facilitating covalent bonding with electrophilic enzyme residues .
  • Selectivity : Thiazole’s aromaticity may reduce off-target effects compared to purely aliphatic amines in antimicrobial assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.